Didesethyl Chloroquine
Overview
Description
Bisdesethylchloroquine is a metabolite of chloroquine and hydroxychloroquine, which are well-known antimalarial drugs. This compound is formed through the dealkylation process mediated by cytochrome P450 enzymes. Bisdesethylchloroquine has gained attention due to its pharmacological activity and potential therapeutic applications .
Mechanism of Action
Target of Action
Didesethyl Chloroquine, a major metabolite of the antimalarial agent Chloroquine , primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemazoin .
Mode of Action
This compound inhibits the action of heme polymerase . This inhibition prevents the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, which eventually leads to the death of the parasite .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium species. By inhibiting heme polymerase, this compound disrupts the conversion of toxic heme to non-toxic hemazoin . This disruption leads to the accumulation of toxic heme within the parasite, causing its death .
Pharmacokinetics
Chloroquine, the parent drug of this compound, is known to have a multiexponential decline in humans . It is extensively distributed, with a volume of distribution of 200 to 800 L/kg when calculated from plasma concentrations . Chloroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver . Following administration, Chloroquine is rapidly dealkylated via cytochrome P450 enzymes into the pharmacologically active this compound .
Result of Action
The primary result of this compound’s action is the death of the Plasmodium parasite. By inhibiting heme polymerase and disrupting the conversion of toxic heme to non-toxic hemazoin, this compound causes the parasite to accumulate toxic heme . This accumulation of toxic heme leads to the death of the parasite .
Biochemical Analysis
Biochemical Properties
Didesethyl Chloroquine, as a metabolite of Chloroquine, may share some of its biochemical properties. Chloroquine is known to interact with DNA . The details of these interactions remain unclear, but it is suggested that Chloroquine intercalates into double-stranded DNA (dsDNA) with a dissociation constant (KD) of approximately 200 µM . This binding is entropically driven .
Cellular Effects
The cellular effects of this compound are not well-studied. Chloroquine, the parent compound, is known to have significant effects on cells. It is known to passively diffuse through cell membranes and into endosomes, lysosomes, and Golgi vesicles, where it becomes protonated, trapping the Chloroquine in the organelle and raising the surrounding pH . This raised pH in endosomes prevents virus particles from utilizing their activity for fusion and entry into the cell .
Molecular Mechanism
Chloroquine, the parent compound, is known to intercalate into dsDNA . This intercalation, which occurs in the same concentration range as its observed toxic effects on cells, is proposed to be responsible for the drug’s cytotoxicity .
Temporal Effects in Laboratory Settings
Chloroquine, the parent compound, has been shown to have a terminal half-life of 294 hours and a mean residence time of 388 hours .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-documented. Chloroquine, the parent compound, has been shown to have significant effects in animal models. For example, Chloroquine treatment has been shown to abate dermatitis severity and left ear thickness in Atopic Dermatitis (AD) mice .
Metabolic Pathways
Chloroquine, the parent compound, is known to be involved in several pathways related to lipid and amino acids metabolism .
Transport and Distribution
Chloroquine, the parent compound, is known to passively diffuse through cell membranes and into endosomes, lysosomes, and Golgi vesicles .
Subcellular Localization
Chloroquine, the parent compound, is known to localize in endosomes, lysosomes, and Golgi vesicles due to its ability to passively diffuse through cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisdesethylchloroquine is typically synthesized through the metabolic pathway of chloroquine and hydroxychloroquine. The primary synthetic route involves the dealkylation of these parent compounds via cytochrome P450 enzymes. This process results in the removal of ethyl groups, leading to the formation of bisdesethylchloroquine .
Industrial Production Methods: Industrial production of bisdesethylchloroquine is not commonly practiced as it is primarily a metabolite rather than a directly synthesized compound. its production can be achieved through controlled enzymatic reactions using cytochrome P450 enzymes in a laboratory setting .
Chemical Reactions Analysis
Types of Reactions: Bisdesethylchloroquine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Bisdesethylchloroquine has several scientific research applications, including:
Chemistry: It is used in studies related to drug metabolism and pharmacokinetics.
Biology: It is used to investigate the biological effects of chloroquine and hydroxychloroquine metabolites.
Medicine: It is studied for its potential therapeutic effects in treating diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Industry: It is used in the development of analytical methods for drug monitoring and pharmacological research
Comparison with Similar Compounds
Chloroquine: The parent compound from which bisdesethylchloroquine is derived.
Hydroxychloroquine: Another parent compound that undergoes similar metabolic pathways.
Desethylchloroquine: A related metabolite formed through the dealkylation of chloroquine and hydroxychloroquine
Uniqueness: Bisdesethylchloroquine is unique due to its specific metabolic pathway and pharmacological activity. It has lower toxicity compared to its parent compounds, making it a valuable subject for research in drug metabolism and therapeutic applications .
Properties
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEDIFVVTRKXHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962823 | |
Record name | N~4~-(7-Chloroquinolin-4-yl)pentane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4298-14-0 | |
Record name | Bisdesethylchloroquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4298-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dideethylchloroquine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~4~-(7-Chloroquinolin-4-yl)pentane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BISDESETHYLCHLOROQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M48JF33RF8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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